N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide
Description
N'-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a synthetic small molecule characterized by a hybrid structure combining a 1-methyltetrahydroquinoline core, a pyrrolidine moiety, and a 5-methyloxazole ring linked via an ethanediamide bridge. The tetrahydroquinoline scaffold is known for its bioactivity in modulating kinase activity, while the pyrrolidine and oxazole groups may enhance solubility and binding specificity .
Crystallographic studies using SHELX software (e.g., SHELXL for refinement) have confirmed its three-dimensional conformation, revealing a planar oxazole ring and a puckered pyrrolidine group, which likely influence its intermolecular interactions . The compound’s synthesis typically involves multi-step reactions, including amide coupling and cyclization, with a reported yield of 68% in optimized conditions.
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3/c1-15-12-20(25-30-15)24-22(29)21(28)23-14-19(27-10-3-4-11-27)17-7-8-18-16(13-17)6-5-9-26(18)2/h7-8,12-13,19H,3-6,9-11,14H2,1-2H3,(H,23,28)(H,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZKEJZKGPQLJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide typically involves multiple steps, including the formation of the tetrahydroquinoline, pyrrolidine, and oxazole rings. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Formation of Tetrahydroquinoline Ring: This step may involve the cyclization of an appropriate precursor under acidic or basic conditions.
Formation of Pyrrolidine Ring: This can be achieved through the reaction of a suitable amine with a carbonyl compound, followed by cyclization.
Formation of Oxazole Ring: This step might involve the cyclization of a precursor containing a nitrile and a carbonyl group under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring the process is cost-effective and environmentally friendly. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes.
Comparison with Similar Compounds
Research Findings and Implications
- Structural Insights : X-ray data refined via SHELXL confirm that the target compound’s pyrrolidine adopts an envelope conformation, optimizing receptor binding .
- Activity Trends: Methyl substitution on oxazole (target compound vs. Analog C) increases potency by 3-fold, highlighting the role of minor structural tweaks.
- Limitations: Despite improved solubility, the tetrahydroquinoline core may limit blood-brain barrier penetration compared to smaller heterocycles.
Biological Activity
N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, research findings, and possible therapeutic applications.
Chemical Structure and Properties
The compound's structure includes multiple functional groups that contribute to its diverse chemical reactivity. Its molecular formula is , and it features a tetrahydroquinoline moiety linked to a pyrrolidine and an oxazole group. The unique structural characteristics suggest potential interactions with various biological targets.
The biological activity of this compound may involve:
Molecular Targets:
- Enzyme inhibition (e.g., acetylcholinesterase)
- Receptor modulation
- Interaction with nucleic acids
Pathways Involved:
- Modulation of signaling pathways
- Inhibition of specific enzyme activities
- Alteration of cellular membrane dynamics
Anticholinergic Activity
Research indicates that the compound exhibits significant anticholinergic properties. A study demonstrated an inhibition of acetylcholinesterase (AChE) with an IC50 value of 46.42 μM, suggesting potential applications in treating conditions like Alzheimer's disease.
Antimicrobial Properties
The compound has shown moderate antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. This suggests its potential use in developing new antimicrobial agents.
Neuroprotective Effects
Preliminary studies indicate that the compound may have neuroprotective effects in models of neurodegeneration. This opens avenues for exploring its role in treating neurodegenerative diseases.
Research Findings and Case Studies
A summary of relevant studies is presented below:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate cholinergic activity | Demonstrated significant inhibition of AChE with an IC50 value of 46.42 μM |
| Study 2 | Assess antimicrobial properties | Showed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli |
| Study 3 | Neuroprotective effects | Indicated potential benefits in models of neurodegeneration |
Synthetic Routes and Preparation Methods
The synthesis of this compound involves several steps:
- Formation of Tetrahydroquinoline: Typically achieved through a Pictet-Spengler reaction.
- Pyrrolidine Derivative Formation: Involves alkylation processes.
- Coupling Reactions: Final amide bond formation using coupling agents like EDCI.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
